Product packaging for (2,5-Difluoro-4-nitrophenyl)methanol(Cat. No.:CAS No. 1160474-68-9)

(2,5-Difluoro-4-nitrophenyl)methanol

Cat. No.: B1388429
CAS No.: 1160474-68-9
M. Wt: 189.12 g/mol
InChI Key: RBUYLUYPBHZOCB-UHFFFAOYSA-N
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Description

(2,5-Difluoro-4-nitrophenyl)methanol (CAS 1160474-68-9) is a valuable fine chemical intermediate with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . This compound is a solid and must be handled with care; it is classified with the signal word "Danger" and has the hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Appropriate precautionary measures should always be followed. It is recommended to store the product sealed in a dry environment at room temperature . As a benzyl alcohol derivative bearing both nitro and fluoro substituents, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of the methanol group allows for further functionalization through oxidation or esterification, while the electron-withdrawing nitro group on the fluorinated aromatic ring makes it a potential candidate for nucleophilic aromatic substitution reactions. This enables researchers to create more complex structures for various applications, including the development of pharmaceutical intermediates and advanced materials. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO3 B1388429 (2,5-Difluoro-4-nitrophenyl)methanol CAS No. 1160474-68-9

Properties

IUPAC Name

(2,5-difluoro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUYLUYPBHZOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670600
Record name (2,5-Difluoro-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160474-68-9
Record name 2,5-Difluoro-4-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160474-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Difluoro-4-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of 2,5-Difluoro-4-nitrotoluene to this compound

One of the most direct routes involves the catalytic hydrogenation of 2,5-difluoro-4-nitrotoluene in the presence of methanol and a Raney nickel catalyst under hydrogen pressure. The process is conducted in an autoclave under controlled temperature and pressure conditions:

Step Reagents/Conditions Description
1 2,5-Difluoro-4-nitrotoluene, methanol, Raney Ni Load into autoclave, purge with nitrogen and hydrogen
2 Hydrogen pressure 0.8 MPa, temperature 55 °C Hydrogenation reaction converting methyl to hydroxymethyl group
3 Reaction time as per optimized protocol Product isolation of this compound

This method leverages the catalytic hydrogenation to reduce the methyl group adjacent to the aromatic ring to the corresponding alcohol while maintaining the nitro and fluoro substituents intact.

Nitration of 2,5-Difluorophenol Followed by Reduction

An alternative synthetic pathway involves:

  • Nitration of 2,5-difluorophenol using a mixture of concentrated nitric acid and sulfuric acid under controlled low temperature to selectively introduce the nitro group at the para position relative to the hydroxyl group.
  • Subsequent reduction or transformation of the hydroxyl group to the hydroxymethyl group.

This method requires careful control of reaction conditions to avoid over-nitration or undesired substitution and to maintain the integrity of fluorine substituents.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Catalytic hydrogenation 2,5-Difluoro-4-nitrotoluene Raney Ni, Methanol, H2 (0.8 MPa), 55 °C Not specified Direct conversion of methyl to hydroxymethyl group
Nitration followed by reduction 2,5-Difluorophenol HNO3/H2SO4 (nitration), selective reduction Not specified Requires careful temperature control
Copper-catalyzed trifluoromethylation (related) Allylic/propargylic alcohols (model) CuI, KF, bromodifluoroacetic acid, DMF, 25-90 °C Moderate to good Shows functional group tolerance, potential for adaptation

Research Findings and Notes

  • The catalytic hydrogenation method using Raney nickel and hydrogen gas in methanol is effective for reducing methyl groups adjacent to aromatic rings bearing electron-withdrawing fluorine and nitro substituents without affecting these groups.
  • Nitration of fluorophenols is a well-established route to introduce nitro groups selectively; however, the position and degree of substitution require strict temperature and acid concentration control to avoid side reactions.
  • Recent literature on catalytic one-step deoxytrifluoromethylation reactions demonstrates advanced functional group transformations on fluorinated alcohols, suggesting potential future methodologies for modifying this compound or related compounds.
  • Industrial scale-up of these reactions involves enhanced safety protocols, precise pH control, and optimized reaction times to maximize yield and purity, as seen in related fluoronitroaromatic compound syntheses.

Chemical Reactions Analysis

(2,5-Difluoro-4-nitrophenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of different derivatives.

  • Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Formation of amines or amides.

  • Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

(2,5-Difluoro-4-nitrophenyl)methanol serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it valuable in synthetic pathways.

Common Reactions:

  • Oxidation: Converts the hydroxyl group into carboxylic acids.
  • Reduction: The nitro group can be reduced to form amines.
  • Substitution: Electrophilic substitution can occur at the fluorine or nitro positions.

Biological Applications

In biological research, this compound is employed in the development of fluorescent probes and imaging agents. Its ability to interact with biological systems makes it suitable for studying enzyme activities and receptor interactions. The compound's fluorinated structure often enhances its stability and fluorescence properties, which are critical for imaging applications.

Material Science

The compound is also used in the production of specialty chemicals and materials. Its unique chemical properties allow for modifications that enhance the performance of polymers and coatings. The incorporation of fluorinated compounds often leads to improved chemical resistance and thermal stability in materials.

Pharmaceutical Development

In drug discovery, this compound acts as a precursor for synthesizing potential drug candidates. Its structural features can influence pharmacokinetics and bioactivity, making it an important compound in medicinal chemistry.

Case Study 1: Fluorescent Probes

A study demonstrated the use of this compound in developing fluorescent probes for live-cell imaging. The compound's fluorescence properties were enhanced by modifying its structure through substitution reactions, allowing for better visualization of cellular processes.

Case Study 2: Drug Development

Research involving this compound highlighted its role as an intermediate in synthesizing novel anti-cancer agents. The incorporation of the difluorophenyl moiety was found to improve the efficacy of drug candidates against specific cancer cell lines.

Mechanism of Action

The mechanism by which (2,5-Difluoro-4-nitrophenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Similarities

The closest analogs of (2,5-Difluoro-4-nitrophenyl)methanol, ranked by structural similarity (Figure 1), include:

Compound Name CAS Number Fluorine Positions Nitro Position Molecular Weight (g/mol) Similarity Score
This compound 503315-74-0 2,5 4 189 1.00
(3,5-Difluoro-4-nitrophenyl)methanol 1123172-89-3 3,5 4 189 0.98
4-Fluoro-3-nitrobenzyl alcohol 20274-69-5 4 3 171 0.96

Key Observations :

  • Isomeric Effects : Despite identical molecular weights in difluoro analogs (e.g., 2,5- vs. 3,5-difluoro), fluorine positioning alters electronic distribution. For instance, 2,5-difluoro substitution creates stronger para-directing effects for the nitro group, enhancing resonance stabilization compared to 3,5-difluoro isomers .
  • Acidity: The hydroxyl group in this compound is more acidic (pKa ~8–9 estimated) than 4-Fluoro-3-nitrobenzyl alcohol (pKa ~9–10) due to increased electron withdrawal from adjacent fluorine atoms .

Physicochemical Properties

  • Solubility: Difluoro derivatives exhibit lower aqueous solubility compared to mono-fluoro analogs, attributed to higher lipophilicity. Methanol and methanol-water mixtures are effective solvents for purification, as demonstrated in solid-phase extraction (SPE) protocols .
  • Thermal Stability : Nitro groups generally reduce thermal stability. However, fluorine’s inductive effects mitigate decomposition rates, as seen in halogenated benzene derivatives .

Biological Activity

(2,5-Difluoro-4-nitrophenyl)methanol, with the molecular formula C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol, is an organic compound characterized by its phenolic structure, which includes two fluorine atoms and one nitro group attached to the benzene ring. This unique arrangement enhances its stability and alters its electronic properties, making it a compound of interest in various biological studies and applications.

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions, including hydrogenation processes that convert nitro compounds to their corresponding alcohol forms. The presence of fluorine atoms contributes to the compound's unique reactivity patterns and biological activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its ability to inhibit bacterial growth, particularly against Pseudomonas aeruginosa. The compound acts as an inhibitor of PqsD, an enzyme crucial for the biosynthesis of signal molecules involved in bacterial communication. This inhibition leads to reduced biofilm formation, which is critical for bacterial virulence .

Anticancer Potential

The compound has also shown promise in anticancer research. Its structural similarities with other nitrophenyl derivatives suggest potential interactions with cellular targets involved in cancer progression. Studies have demonstrated that modifications in the nitrophenyl scaffold can enhance its efficacy against various cancer cell lines .

Neuropharmacological Effects

This compound has been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs). Compounds similar to this methanol derivative have been shown to possess high affinity for α4β2-nAChRs, making them potential candidates for pharmacotherapy targeting nicotine addiction and other central nervous system disorders . Electrophysiological studies reveal that these compounds can act as antagonists at nAChRs, providing insights into their neuropharmacological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The nitro group can undergo bioreduction within biological systems, forming reactive intermediates that interfere with enzyme functions.
  • Receptor Interaction : The fluorine atoms enhance binding affinity to nAChRs, influencing neurotransmitter release and synaptic transmission.

Case Studies

StudyFocusFindings
Empting et al. (2014)Antimicrobial activityIdentified as a potent PqsD inhibitor with anti-biofilm properties against Pseudomonas aeruginosa .
PMC3431023 (2012)NeuropharmacologyDemonstrated high affinity for α4β2-nAChRs; showed potential as a pharmacotherapy for nicotine addiction .
BenchChem AnalysisGeneral propertiesHighlighted chemical reactivity and potential applications in drug development .

Q & A

Q. What are the recommended synthetic routes for (2,5-Difluoro-4-nitrophenyl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or selective reduction of nitro groups. For example, analogous nitroaromatic compounds are synthesized using ethanol as a solvent with NaOH to deprotonate phenolic intermediates . Optimization involves adjusting reaction time, temperature, and stoichiometry. Monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation (e.g., nitro reduction to amine) . Methanol is often used for recrystallization to improve purity .

Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Purity can be determined using:
  • HPLC : Reverse-phase chromatography with a C18 column and methanol/water mobile phase to resolve impurities .
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR verify structural integrity; fluorine coupling patterns confirm substitution positions .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and isotopic patterns, as demonstrated for structurally similar nitroaromatics .

Advanced Research Questions

Q. How does the electronic environment of the nitro and fluorine groups influence the reactivity of this compound in photochemical studies?

  • Methodological Answer : The electron-withdrawing nitro and fluorine groups create a polarized aromatic ring, enhancing susceptibility to UV-induced reactions. Researchers can use:
  • UV-Vis Spectroscopy : To monitor absorbance shifts during photolysis in solvents like n-hexane or methanol .
  • EPR Spectroscopy : To detect radical intermediates formed during light exposure .
  • Computational modeling (e.g., DFT) predicts reaction pathways by analyzing frontier molecular orbitals .

Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Approaches include:
  • Solvent Correction Models : Adjust computational parameters to match experimental solvent conditions (e.g., methanol dielectric constant) .
  • Dynamic NMR Studies : To assess rotational barriers of the methanol group, which may affect spectral splitting .
  • Collaborative Validation : Cross-referencing with PubChem or CAS data ensures consistency in reported properties .

Q. How can this compound be functionalized for applications in drug discovery or materials science?

  • Methodological Answer : Key functionalization strategies:
  • Esterification : React the methanol group with acyl chlorides to create photo-labile protecting groups, useful in prodrug design .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce bioactivity-enhancing substituents .
  • Coordination Chemistry : Utilize the nitro group as a ligand for transition metals in catalytic systems .

Experimental Design & Data Analysis

Q. What experimental design principles should guide the study of this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use a factorial design to test variables:
  • pH Range : 4.8–7.6 (mimicking physiological and environmental conditions) with buffered methanol/water solutions .
  • Temperature Gradients : 25°C (ambient) to 100°C (accelerated degradation).
  • Analytical Endpoints : HPLC quantification of degradation products and kinetic modeling (e.g., Arrhenius plots) .

Q. How can researchers mitigate interference from nitro group reduction during catalytic applications of this compound?

  • Methodological Answer : Strategies include:
  • Protective Group Chemistry : Temporarily reduce the nitro group to an amine and reoxidize post-reaction .
  • Catalyst Selection : Use palladium or platinum catalysts resistant to nitro reduction under hydrogenation conditions .
  • In Situ Monitoring : Raman spectroscopy to detect unintended reduction intermediates .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Difluoro-4-nitrophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(2,5-Difluoro-4-nitrophenyl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.